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molecular formula C15H14N4O B8385708 2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole

2-Methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole

Cat. No. B8385708
M. Wt: 266.30 g/mol
InChI Key: STCDYPPZLYRJJV-UHFFFAOYSA-N
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Patent
US06352985B1

Procedure details

Five-percent palladium on carbon (0.10 g) was added to a mixture of 1.00 g of crude N-(2-pyridylmethyl)-4-acetylamino-3-nitrobenzamide, 8 ml of acetic acid and 12 ml of ethanol, and the solution was stirred in a hydrogen atmosphere at 80° C. for 7 hours. The solid material was separated through filtration, and the filtrate was concentrated. Ethyl acetate was added to the residue for crystallization. The crystals were separated through filtration, and were dried to give 0.57 g of 2-methyl-5-[(2-pyridylmethyl)carbamoyl]benzimidazole (252).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-pyridylmethyl)-4-acetylamino-3-nitrobenzamide
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][C:9](=[O:23])[C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17](=O)[CH3:18])=[C:12]([N+:20]([O-])=O)[CH:11]=1.C(O)(=O)C.[H][H]>[Pd].C(O)C>[CH3:18][C:17]1[NH:20][C:12]2[CH:11]=[C:10]([C:9](=[O:23])[NH:8][CH2:7][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=3)[CH:15]=[CH:14][C:13]=2[N:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
N-(2-pyridylmethyl)-4-acetylamino-3-nitrobenzamide
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)CNC(C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-])=O
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid material was separated through filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue for crystallization
CUSTOM
Type
CUSTOM
Details
The crystals were separated through filtration
CUSTOM
Type
CUSTOM
Details
were dried

Outcomes

Product
Name
Type
product
Smiles
CC=1NC2=C(N1)C=CC(=C2)C(NCC2=NC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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